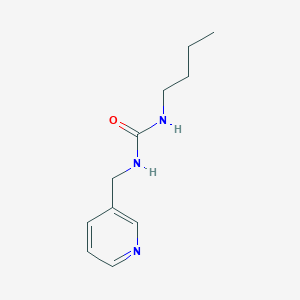

N-butyl-N'-(3-pyridinylmethyl)urea

説明

N-butyl-N'-(3-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 3-pyridinylmethyl group to the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including pesticidal, pharmaceutical, and catalytic applications. The structural flexibility of urea allows for diverse substitutions, which directly influence physicochemical properties, potency, and toxicity. This compound’s 3-pyridinylmethyl substituent distinguishes it from other urea analogs, as aromatic groups like pyridine can enhance binding affinity and membrane permeability compared to aliphatic substituents .

特性

分子式 |

C11H17N3O |

|---|---|

分子量 |

207.27g/mol |

IUPAC名 |

1-butyl-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-5-4-6-12-8-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15) |

InChIキー |

ZVRGBTQNJDYHBD-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NCC1=CN=CC=C1 |

正規SMILES |

CCCCNC(=O)NCC1=CN=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea)

- Structure : Substitutes the butyl group with a 4-nitrophenyl moiety.

- Activity/Toxicity : Exhibits extreme toxicity (oral rat LD₅₀ = 12.3 mg/kg), leading to its prohibition in some countries. The nitro group increases electron-withdrawing effects, enhancing reactivity and toxicity compared to the butyl analog .

- Application : Historically used as a rodenticide but restricted due to safety concerns.

Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)

- Structure : Features a 3,4-dichlorophenyl group and an additional methyl group on the urea core.

- Activity : Functions as a herbicide, targeting weed growth. The dichlorophenyl group contributes to hydrophobic interactions, while methylation reduces basicity, altering environmental persistence .

1-Butyl-3-(2-furoyl)urea

- Structure : Replaces the 3-pyridinylmethyl group with a 2-furoyl moiety.

- Activity : Lower potency in biological assays compared to pyridinylmethyl analogs. The furan ring offers less polarizability than pyridine, reducing binding efficiency .

- Toxicity : Moderately toxic (oral mouse LD₅₀ = 730 mg/kg), with intraperitoneal administration showing higher toxicity (LD₅₀ = 230 mg/kg) .

Acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide)

- Structure: Shares the 3-pyridinylmethyl group but incorporates a cyanoimine group instead of urea.

- Activity: Acts as a neonicotinoid insecticide, targeting acetylcholine receptors. The chloro-pyridine substitution enhances insecticidal activity but raises environmental concerns due to non-target toxicity .

Structural-Activity Relationship (SAR) Analysis

Table 1: Substituent Effects on Urea Derivatives

Key Observations:

Aromatic vs. Aliphatic Substituents : Pyridinylmethyl groups (aromatic) enhance potency compared to aliphatic (e.g., butyl) or heteroaromatic (e.g., furoyl) groups due to improved π-π interactions and membrane permeability .

Electron-Withdrawing Groups : Nitro (Pyrinuron) or chloro (Neburon) substituents increase toxicity but reduce selectivity, limiting practical use .

Physicochemical Properties : Higher cLogP values (e.g., 4.4 for pyridinylmethyl) correlate with better membrane penetration and activity in cellular assays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。